2,3-Dichloro-N-(2-fluorobenzyl)aniline
Description
2,3-Dichloro-N-(2-fluorobenzyl)aniline (CAS: 338391-81-4) is a halogenated aniline derivative featuring a 2,3-dichloro-substituted aniline core and a 2-fluorobenzyl group. This compound is commercially available (≥97% purity) from multiple suppliers, reflecting its utility in chemical research and industrial applications . Notably, it has been identified as a metabolite of diclofenac, a nonsteroidal anti-inflammatory drug, highlighting its environmental and toxicological relevance .
Properties
IUPAC Name |
2,3-dichloro-N-[(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-10-5-3-7-12(13(10)15)17-8-9-4-1-2-6-11(9)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWSQYJBXDXHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C(=CC=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-(2-fluorobenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and 2-fluorobenzyl chloride.
Reaction: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Conditions: The reaction is typically performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(2-fluorobenzyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aniline ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride in methanol.
Major Products
Substitution: Formation of substituted anilines or benzylamines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Pharmaceuticals
2,3-Dichloro-N-(2-fluorobenzyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to exhibit potential anticancer and antimicrobial properties.
- Case Study : In a study focused on synthesizing novel anticancer agents, derivatives of this compound demonstrated significant cytotoxic effects against several cancer cell lines. This suggests its potential role in developing targeted cancer therapies.
Agrochemicals
The compound is also utilized in the development of new herbicides and pesticides . Its ability to interact with biological targets in plants and pests makes it a valuable candidate for agrochemical formulations.
- Case Study : Research has shown that formulations containing this compound exhibited enhanced efficacy against common agricultural pests, leading to reduced crop damage and increased yield.
Material Science
In material science, this compound can be employed in the synthesis of novel polymers or materials with specific electronic or optical properties.
- Case Study : A recent investigation into polymer composites incorporating this compound revealed improved thermal stability and electrical conductivity, making it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-N-(2-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3-Dichloro-N-(2-fluorobenzyl)aniline with analogs differing in halogen substitution patterns or benzyl group modifications. Key differences in physical properties, synthetic accessibility, and applications are discussed.
Structural Analogs and Their Properties
Table 1: Key Structural Analogs and Their Attributes
Key Differences and Implications
Substituent Position Effects: Fluorine Position: Moving the fluorine from the 2- to 3- or 4-position on the benzyl group (e.g., 3-fluorobenzyl vs. 2-fluorobenzyl) alters steric hindrance and electronic effects. Chlorine Substitution: The 2,3-dichloro configuration in the target compound creates a stronger electron-withdrawing effect compared to 2,5-dichloro analogs, impacting reactivity in electrophilic substitution reactions .
Synthetic Accessibility: The synthesis of fluorobenzyl-aniline derivatives typically involves reductive amination or nucleophilic substitution.
Biological and Environmental Relevance: The target compound’s role as a diclofenac metabolite underscores its environmental persistence. Compared to non-halogenated analogs, its chlorine and fluorine substituents may increase resistance to microbial degradation .
Biological Activity
2,3-Dichloro-N-(2-fluorobenzyl)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1040079-19-3
- Molecular Formula : C13H10Cl2FN
- Molecular Weight : 275.13 g/mol
The structure of this compound features two chlorine atoms and one fluorine atom attached to a benzyl group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism : The presence of halogen substituents (chlorine and fluorine) enhances the lipophilicity and reactivity of the compound, potentially facilitating interactions with microbial membranes and enzymes.
- Case Study : A study demonstrated that chlorinated anilines possess antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | E. coli |
| Similar Chlorinated Aniline | 5 | S. aureus |
Anticancer Activity
The anticancer potential of this compound is supported by studies on structurally related compounds:
- Mechanism : These compounds often induce apoptosis in cancer cells through mitochondrial dysfunction and inhibition of key signaling pathways .
- Research Findings : A recent study highlighted that derivatives with halogen substitutions exhibited cytotoxic effects on various cancer cell lines, suggesting a structure-activity relationship where the presence of fluorine and chlorine enhances anticancer efficacy .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 (breast cancer) |
| Related Halogenated Compounds | 19.41 - 29.27 | A549 (lung cancer) |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation or survival pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, disrupting membrane integrity and function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
